(4-hydroxyphenyl) nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-hydroxyphenyl) nonanoate can be synthesized through an esterification reaction, where nonanoic acid reacts with 4-hydroxyphenol in the presence of a catalyst, typically a mineral acid such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
(4-hydroxyphenyl) nonanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into nonanoic acid and 4-hydroxyphenol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Nonanoic acid and 4-hydroxyphenol.
Reduction: Nonanol and 4-hydroxyphenol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(4-hydroxyphenyl) nonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as a plasticizer in the production of polymers and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of nonanoic acid 4-hydroxyphenyl ester depends on its application. For instance, as an antimicrobial agent, it disrupts the cell membrane of microorganisms, leading to cell lysis. In drug delivery systems, it can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or other nanostructures .
Comparison with Similar Compounds
Similar Compounds
- Octanoic acid 4-hydroxyphenyl ester
- Decanoic acid 4-hydroxyphenyl ester
- Pelargonic acid 4-hydroxyphenyl ester
Uniqueness
(4-hydroxyphenyl) nonanoate is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in applications such as antimicrobial agents and plasticizers, where both solubility and interaction with other molecules are crucial .
Properties
Molecular Formula |
C15H22O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(4-hydroxyphenyl) nonanoate |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-15(17)18-14-11-9-13(16)10-12-14/h9-12,16H,2-8H2,1H3 |
InChI Key |
NNTQPUSEGUFPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.